molecular formula C23H18Cl2N4O3 B11276291 2-(2,4-dichlorophenoxy)-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)acetamide

2-(2,4-dichlorophenoxy)-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)acetamide

Cat. No.: B11276291
M. Wt: 469.3 g/mol
InChI Key: PUKYCENVVWUEBX-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes dichlorophenoxy and pyridopyrimidinyl groups, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)acetamide involves multiple steps, starting with the preparation of intermediate compounds. The initial step typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid. This intermediate is then reacted with 2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)aniline under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenoxy group.

    Methyl (2,4-dichlorophenoxy)acetate: Another compound with a similar structure, used in various chemical applications.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)acetamide is unique due to its combination of dichlorophenoxy and pyridopyrimidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H18Cl2N4O3

Molecular Weight

469.3 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]acetamide

InChI

InChI=1S/C23H18Cl2N4O3/c1-13-10-16(29-14(2)27-22-17(23(29)31)4-3-9-26-22)6-7-19(13)28-21(30)12-32-20-8-5-15(24)11-18(20)25/h3-11H,12H2,1-2H3,(H,28,30)

InChI Key

PUKYCENVVWUEBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=C(C2=O)C=CC=N3)C)NC(=O)COC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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